Cas no 2648455-13-2 (ERK1/2 inhibitor 7)

ERK1/2 inhibitor 7 structure
Nome del prodotto:ERK1/2 inhibitor 7
ERK1/2 inhibitor 7 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Pyrrolo[3,4-d]thiazol-4-one, 5-[(3-fluorophenyl)methyl]-5,6-dihydro-6,6-dimethyl-2-[5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-
- ERK1/2 inhibitor 7
- 5-[(3-fluorophenyl)methyl]-6,6-dimethyl-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyrrolo[3,4-d][1,3]thiazol-4-one
- 2648455-13-2
- SCHEMBL23483346
- CS-0372371
- DA-73182
- MS-28531
- HY-142433
-
- Inchi: 1S/C23H22FN7OS/c1-13-11-25-22(27-16-8-9-26-30(16)4)29-17(13)20-28-18-19(33-20)23(2,3)31(21(18)32)12-14-6-5-7-15(24)10-14/h5-11H,12H2,1-4H3,(H,25,27,29)
- Chiave InChI: FJGLPZZZNWMMII-UHFFFAOYSA-N
- Sorrisi: S1C2C(C)(C)N(CC3=CC=CC(F)=C3)C(=O)C=2N=C1C1C(C)=CN=C(NC2N(C)N=CC=2)N=1
Proprietà calcolate
- Massa esatta: 463.15905769g/mol
- Massa monoisotopica: 463.15905769g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 5
- Complessità: 729
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 117Ų
- XLogP3: 3.4
ERK1/2 inhibitor 7 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JWE-5mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 5mg |
$494.00 | 2024-05-08 | |
1PlusChem | 1P027JWE-10mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 10mg |
$815.00 | 2024-05-08 | |
Ambeed | A1601011-5mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 5mg |
$616.0 | 2025-02-28 | |
1PlusChem | 1P027JWE-50mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 50mg |
$2554.00 | 2024-05-08 | |
Ambeed | A1601011-10mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 10mg |
$1047.0 | 2025-02-28 | |
Ambeed | A1601011-1mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 1mg |
$280.0 | 2025-02-28 | |
1PlusChem | 1P027JWE-100mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 100mg |
$3928.00 | 2024-05-08 | |
1PlusChem | 1P027JWE-25mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 25mg |
$1582.00 | 2024-05-08 |
ERK1/2 inhibitor 7 Letteratura correlata
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
2648455-13-2 (ERK1/2 inhibitor 7) Prodotti correlati
- 2171897-99-5(2-5-(methoxymethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1798511-61-1(N-[2-(3-Chlorophenyl)-2-methoxypropyl]-α-ethylbenzeneacetamide)
- 1806035-80-2(Ethyl 4-(difluoromethyl)-2-methoxy-5-nitropyridine-3-acetate)
- 886494-08-2(<br>7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chlo ride)
- 2228690-71-7(1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2-chloroethan-1-ol)
- 2228663-60-1(1-(1-benzylpyrrolidin-2-yl)cyclohexylmethanamine)
- 312920-43-7(<br>2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 177473-31-3(2-Piperidinemethanol, 6-methyl-, (2R-cis)- (9CI))
- 53409-45-3(3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2648455-13-2)ERK1/2 inhibitor 7

Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):252/554/942